[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
Description
The compound [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone features a phenyl ring substituted with 3,4-dimethyl groups and a 1H-tetrazole moiety at the 2-position. This aromatic system is linked via a methanone bridge to a piperazine ring bearing a pyridin-2-yl group. The pyridinyl-piperazine moiety is a common pharmacophore in central nervous system (CNS) targeting agents, suggesting possible neuroactive applications .
Properties
IUPAC Name |
[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-6-7-16(18(15(14)2)26-13-21-22-23-26)19(27)25-11-9-24(10-12-25)17-5-3-4-8-20-17/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOGLGSEKVKGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)N4C=NN=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting pyridine with ethylenediamine under controlled conditions.
Coupling Reaction: The final step involves coupling the tetrazole and piperazine derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. The piperazine and pyridine rings can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
a. Dimethoxyphenyl Analog () The compound (3,5-dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone replaces the dimethyltetrazolylphenyl group with a 3,5-dimethoxyphenyl ring. Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may alter receptor affinity compared to the electron-withdrawing tetrazole.
b. Pyrazolopyrimidinylamino Phenyl Derivative () (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone incorporates a pyrazolopyrimidinylamino group. This modification introduces a larger, planar heterocycle, likely enhancing π-π stacking interactions with aromatic residues in target proteins. While pharmacological data are unspecified, such structural features are common in kinase inhibitors .
Variations in the Piperazine Substituents
a. Trifluoromethylphenyl-Thiophene Hybrid () Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) replaces the pyridinyl group with a trifluoromethylphenyl-thiophene system. The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated), improving metabolic stability. The thiophene ring may enhance CNS penetration due to its small size and moderate polarity .
b. Furan-Containing Analog () (furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (K940-0635) substitutes the tetrazolylphenyl group with a furan ring. With a molecular weight of 257.29, logP of 1.82, and polar surface area of 37.24 Ų, this compound exhibits balanced solubility and permeability, making it a candidate for oral bioavailability .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Structural Analogs
*Estimated based on tetrazole’s polar nature.
Implications of Structural Modifications
- Electron-Withdrawing vs. Electron-Donating Groups : The tetrazole in the target compound may improve solubility but reduce membrane permeability compared to methoxy or trifluoromethyl groups .
- Heterocycle Size and Planarity: Bulky substituents (e.g., pyrazolopyrimidinylamino) may enhance target specificity but limit bioavailability .
- Lipophilicity and CNS Penetration : Thiophene and trifluoromethyl groups in analogs suggest improved CNS activity, whereas the target compound’s tetrazole may favor peripheral targets .
Biological Activity
The compound [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 300.37 g/mol. The structure features a tetrazole ring and a piperazine moiety, which are known to influence biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of the dimethyl substitution on the phenyl ring is crucial for enhancing cytotoxicity, suggesting that this compound may also exhibit similar properties.
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
The antimicrobial potential of compounds containing tetrazole and piperazine has been documented extensively. For instance, derivatives have shown activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . This suggests that the target compound could also possess similar antibacterial properties.
Table 2: Antimicrobial Activity Overview
The mechanisms underlying the biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit key protein-protein interactions involved in cancer progression and immune evasion .
- Cell Cycle Arrest : Research indicates that certain derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Induction : Compounds with similar structures have been reported to increase ROS levels within cells, contributing to their cytotoxic effects .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Tumor Models : In vivo studies using mouse models demonstrated that administration of related compounds resulted in significant tumor reduction compared to controls .
- Combination Therapies : Research has shown that combining this class of compounds with existing chemotherapeutics enhances overall efficacy and reduces side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
